Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester
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Overview
Description
Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester is a chemical compound with a complex structure that includes a carbamate group, a sulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester typically involves the reaction of phenylamine with a sulfonyl chloride derivative, followed by the introduction of a carbamate group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final step involves the esterification of the carbamic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Phenyl carbamate: Another carbamate ester with a phenyl group.
Sulfonylureas: Compounds with a sulfonyl group and a urea moiety, used as antidiabetic drugs.
Uniqueness
Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a carbamate group allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
113739-13-2 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl N-[4-(phenylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14(17)15-11-7-9-13(10-8-11)21(18,19)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17) |
InChI Key |
ULEYDOAVVSSLFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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